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molecular formula C11H14O B1595772 3-Methyl-3-phenylbutanal CAS No. 6325-41-3

3-Methyl-3-phenylbutanal

Cat. No. B1595772
M. Wt: 162.23 g/mol
InChI Key: COUZAGXGXFTWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369110B1

Procedure details

A mixture of magnesium (4.48 g, 187 mmol), 1-chloro-2-methyl-2-phenylpropane (30.0 g, 179 mmol), a small amount of iodine and tetrahydrofuran (100 ml) was stirred at 70° C. for 2.5 hours. Then, the reaction mixture was cooled to 0° C., followed by adding dropwise thereto a solution of N-formylmorpholine (24.6 g, 214 mmol) in tetrahydrofuran (45 ml), and the resulting mixture was stirred at room temperature for 2 hours. Subsequently, the reaction mixture was re-cooled to 0° C. and 3N hydrochloric acid (180 ml) was added thereto, followed by stirring at room temperature. The reaction mixture was extracted with ethyl acetate, and the extract solution was washed successively with an aqueous sodium thiosulfate solution, an aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography to obtain 18.0 g of 3,3-dimethyl-3-phenylpropionaldehyde.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][C:4]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:5].II.[CH:15](N1CCOCC1)=[O:16].Cl>O1CCCC1>[CH3:5][C:4]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH:15]=[O:16]

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 g
Type
reactant
Smiles
ClCC(C)(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was re-cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed successively with an aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(CC=O)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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